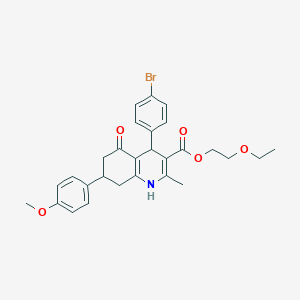![molecular formula C18H26O5 B4893393 diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
diethyl [3-(2,4-dimethylphenoxy)propyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate, also known as DPM, is a chemical compound that has been used extensively in scientific research. It is a malonic ester that contains a propyl chain with a phenoxy group and two ethyl groups. DPM has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of biologically active compounds.
科学的研究の応用
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has been used in a variety of scientific research applications, including as a starting material for the preparation of biologically active compounds. It has been used as a key intermediate in the synthesis of antitumor agents, such as 3-(2,4-dimethylphenoxy)propylamine. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been used in the preparation of insecticides and herbicides, as well as in the synthesis of various dyes and pigments.
作用機序
The mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce an active compound. The active compound is thought to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. This, in turn, can lead to a decrease in the growth and proliferation of certain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate have not been extensively studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been shown to have some antimicrobial activity against certain strains of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective starting material for the preparation of biologically active compounds. However, one limitation of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is its potential toxicity. It is important to handle diethyl [3-(2,4-dimethylphenoxy)propyl]malonate with care and to take appropriate safety precautions when working with this compound.
将来の方向性
There are several future directions for research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. One area of interest is the development of new biologically active compounds based on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. Another area of interest is the investigation of the mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its active metabolites. Finally, there is a need for further studies on the toxicity of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its potential impact on human health and the environment.
Conclusion:
In conclusion, diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is a malonic ester that has been used extensively in scientific research. It is a cost-effective starting material for the preparation of biologically active compounds and has shown some cytotoxic and antimicrobial activity. However, its potential toxicity must be taken into consideration when working with this compound. Future research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate should focus on the development of new biologically active compounds, the investigation of its mechanism of action, and further studies on its toxicity.
合成法
The synthesis of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The reaction proceeds via an S N 2 mechanism, resulting in the formation of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily verified using NMR spectroscopy.
特性
IUPAC Name |
diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-10-9-13(3)12-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRDAOKLVEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)

![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)

![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)
